molecular formula C16H15N3O2S B2811235 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1903299-72-8

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No. B2811235
CAS RN: 1903299-72-8
M. Wt: 313.38
InChI Key: IAPFQTXMGFTTFZ-UHFFFAOYSA-N
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Description

“N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide” is a chemical compound with diverse applications in scientific research. It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Scientific Research Applications

Synthetic Approaches and Chemical Transformations

Research has focused on developing novel synthetic pathways for creating heterocyclic compounds, demonstrating the versatility and chemical reactivity of furan and thiazole derivatives. For example, novel dicationic imidazo[1,2-a]pyridines with antiprotozoal activity were synthesized through a process involving brominations, Suzuki coupling, and hydrogenation, starting from furan derivatives (Ismail et al., 2004). Such methodologies underscore the potential for creating bioactive molecules through complex synthetic routes.

Biological and Pharmacological Potential

The exploration of biological activities is a significant area of research for heterocyclic compounds containing furan and thiazole rings. Compounds synthesized from furan derivatives have been evaluated for their in vitro and in vivo antiprotozoal activities, showcasing potent efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with promising results in trypanosomal mouse models (Ismail et al., 2004). This highlights the potential of furan and thiazole derivatives as candidates for developing new antiprotozoal agents.

Structural Analysis and Characterization

The structural analysis of complexes and compounds containing furan and thiazole moieties offers insights into their potential functional applications. For instance, the study of lanthanides complexes with O,N-hetero donor ligands revealed complexation properties through spectroscopic titration and X-ray crystallography, providing a foundation for understanding the interaction mechanisms and designing ligands with specific properties (Kobayashi et al., 2019).

Safety and Hazards

The compound is associated with some hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Similar compounds have been found to interact withCytochrome P450 2A6 , a key enzyme involved in drug metabolism and bioactivation of carcinogens.

Biochemical Pathways

Given its potential interaction with cytochrome p450 2a6 , it could influence pathways related to drug metabolism and detoxification.

properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-15(22-11(2)19-10)16(20)18-9-12-5-6-13(17-8-12)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPFQTXMGFTTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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